molecular formula C13H16N2O2 B1531735 1-[4-(3-Aminopyrrolidine-1-carbonyl)phenyl]ethan-1-one CAS No. 1556700-15-2

1-[4-(3-Aminopyrrolidine-1-carbonyl)phenyl]ethan-1-one

Cat. No. B1531735
M. Wt: 232.28 g/mol
InChI Key: GYIOGNWPDIATQH-UHFFFAOYSA-N
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Description

The compound “1-[4-(3-Aminopyrrolidine-1-carbonyl)phenyl]ethan-1-one” contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. One common method involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring in the compound contributes to its three-dimensional structure due to the non-planarity of the ring . The spatial orientation of substituents can lead to different biological profiles of drug candidates .

Scientific Research Applications

Enantioselective Catalysis

Studies have shown the use of amino alcohols derived from pyrrolidine in enantioselective catalysis. For instance, a series of o-xylylene-type 1,4-amino alcohols synthesized from (R)-1-phenylethylamine were used as chiral ligands for the enantioselective addition of diethylzinc to benzaldehyde, leading to high enantioselectivity outcomes (Asami et al., 2015). This indicates the potential of similar compounds in asymmetric synthesis, enhancing the production of chiral molecules with high selectivity.

Synthesis of Substituted Pyrrolines

The transformation of N-vinylpyrrolidin-2-One into substituted 1-pyrrolines through a 3-aminopropyl carbanion equivalent highlights innovative methods in synthesizing heterocyclic compounds. Such methodologies could be applied in the development of pharmaceuticals and materials science (Sorgi et al., 2003).

Ligand Development for Asymmetric Reactions

Pyrrolidine-based amino alcohols have been utilized as novel ligands in the enantioselective alkylation of benzaldehyde, showcasing the role of such compounds in facilitating asymmetric synthesis processes. The nature of the ligand significantly affects the reaction's outcome, illustrating the importance of ligand design in catalysis (Gonsalves et al., 2003).

Formation of Amino-Carbonyl Complexes

The interaction of amino-alcohols with palladium(II) complexes to form stable carbamoyl complexes serves as a key step in synthesizing cyclic carbamates, which are valuable in various chemical industries. This research highlights the complex interplay between organometallic catalysts and organic substrates in creating functionalized molecules (Giannoccaro et al., 2008).

properties

IUPAC Name

1-[4-(3-aminopyrrolidine-1-carbonyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9(16)10-2-4-11(5-3-10)13(17)15-7-6-12(14)8-15/h2-5,12H,6-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIOGNWPDIATQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3-Aminopyrrolidine-1-carbonyl)phenyl]ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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